molecular formula C5H7NS2 B3347857 Thiazole, 2-(ethylthio)- CAS No. 14527-48-1

Thiazole, 2-(ethylthio)-

Cat. No.: B3347857
CAS No.: 14527-48-1
M. Wt: 145.3 g/mol
InChI Key: XLTNDCQBOHRNPR-UHFFFAOYSA-N
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Description

Thiazole, 2-(ethylthio)- is a chemical compound with the CAS Registry Number 15679-09-1 . It has the molecular formula C5H7NS and a molecular weight of 113.181 g/mol . The thiazole ring system at the core of this compound is a five-membered heteroaryl ring containing both nitrogen and sulfur atoms, which confers significant aromaticity and makes it a versatile synthon in organic and medicinal chemistry . The thiazole moiety is a privileged structure in drug discovery, found in a wide array of therapeutic agents due to its diverse biological activities . Molecules containing the thiazole ring have been developed and investigated for a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . For instance, thiazole derivatives have shown promising in vitro antimicrobial activity against Gram-positive pathogens and some antifungal activity . Furthermore, 2-aminothiazole scaffolds, which are structurally related, have been identified as potent inhibitors in studies targeting Mycobacterium tuberculosis . Researchers value this heterocycle for its reactivity, which allows for further functionalization and optimization in the development of novel bioactive molecules . Thiazole, 2-(ethylthio)- is supplied as a high-purity material for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTNDCQBOHRNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499050
Record name 2-(Ethylsulfanyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-48-1
Record name 2-(Ethylsulfanyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-(Ethylthio)thiazole

The primary route for the synthesis of the thiazole (B1198619) ring is the renowned Hantzsch thiazole synthesis. This method, along with related strategies, offers a versatile approach to constructing the 2-(ethylthio)thiazole core.

Mechanistic Pathways of Thiazole Ring Formation

The Hantzsch synthesis provides a direct and efficient pathway to thiazole derivatives through the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. ijper.orgnih.govorganic-chemistry.org For the synthesis of 2-(ethylthio)thiazole, a likely pathway involves the reaction of an α-haloaldehyde, such as chloroacetaldehyde, with a source of the ethylthioamide moiety, like ethyl dithiocarbamate.

The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This initial step, an S-alkylation, forms a key intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring. ijper.org

An alternative approach to installing the ethylthio group at the 2-position involves the deprotonation of the thiazole ring at the C2 position using a strong base, such as n-butyllithium, followed by quenching with diethyl disulfide. This method has been successfully employed for the synthesis of the analogous 2-(methylthio)thiazole. chemicalbook.com

Reaction Conditions and Parameter Optimization

The efficiency and outcome of the synthesis of 2-(ethylthio)thiazole are highly dependent on the careful optimization of reaction parameters.

ParameterConditionRationale
Solvent Protic solvents like ethanol (B145695) or aprotic solvents like acetone (B3395972) are commonly used.The choice of solvent can influence the solubility of reactants and the rate of reaction.
Temperature Reactions are often carried out at elevated temperatures, such as reflux. nih.govHeating is typically required to drive the condensation and dehydration steps to completion.
Catalyst The reaction can proceed without a catalyst, but bases like triethylamine (B128534) or pyridine (B92270) can be used to neutralize the hydrogen halide formed during the reaction.Neutralizing the acid by-product can prevent unwanted side reactions and improve yields.
pH The pH of the reaction medium can be crucial.Maintaining a neutral or slightly basic pH is often optimal for the Hantzsch synthesis.

Advanced Derivatization Approaches for 2-(Ethylthio)thiazole Analogues

The 2-(ethylthio)thiazole scaffold can be further modified to generate a diverse range of analogues. The inherent electronic properties of the thiazole ring, influenced by the electron-donating ethylthio group, direct the regioselectivity of these transformations.

Functionalization at Thiazole Ring Positions

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution, particularly when an electron-donating group like an alkylthio substituent is present at the C2 position. wikipedia.orgpharmaguideline.com This is due to the ability of the sulfur atom in the ring and the exocyclic sulfur of the ethylthio group to stabilize the positive charge in the reaction intermediate.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination of 2-aminothiazoles, which also possess an electron-donating group at C2, readily occurs at the C5 position. nih.govnih.gov It is anticipated that 2-(ethylthio)thiazole would exhibit similar reactivity.

Table of Expected Electrophilic Substitution Reactions:

Reaction Reagent Expected Product
Bromination Br₂ in a suitable solvent (e.g., acetic acid) 5-Bromo-2-(ethylthio)thiazole
Nitration HNO₃/H₂SO₄ 2-(Ethylthio)-5-nitrothiazole

The C2 position of the thiazole ring is electron-deficient and, therefore, susceptible to nucleophilic attack. pharmaguideline.comias.ac.in The ethylthio group at this position can potentially act as a leaving group, allowing for nucleophilic substitution reactions. This reactivity is enhanced if the thiazole nitrogen is quaternized.

While direct nucleophilic displacement of the ethylthio group may require harsh conditions, it represents a potential pathway for introducing a variety of functional groups at the C2 position. Nucleophiles such as amines, alkoxides, and thiolates could be employed to generate novel 2-substituted thiazole derivatives. The reactivity of 2-halothiazoles towards nucleophiles is well-documented, providing a basis for predicting the behavior of 2-(ethylthio)thiazole. sciepub.com

Table of Potential Nucleophilic Substitution Reactions:

Nucleophile Reagent Potential Product
Amine R-NH₂ N-Substituted-2-aminothiazole
Alkoxide R-O⁻ 2-Alkoxythiazole
Cross-Coupling Methodologies

The development of efficient synthetic routes to 2-(ethylthio)thiazole and its derivatives is of significant interest due to the prevalence of the thiazole core in biologically active molecules. researchgate.netnih.gov Cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, and recent advancements have provided effective methods for the synthesis of thioethers. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of various sulfur-containing compounds. mdpi.com A notable development is the use of a palladium(II)-catalyzed thioether-directed alkenyl C-H olefination strategy, which allows for the atroposelective synthesis of axially chiral styrenes. nih.gov While not directly synthesizing 2-(ethylthio)thiazole, this methodology highlights the utility of thioether directing groups in transition metal catalysis, a principle that can be extended to the synthesis and functionalization of sulfur-containing heterocycles.

Furthermore, visible-light-mediated nickel-catalyzed cross-coupling reactions have emerged as a sustainable and efficient method for C(sp2)–S bond formation. These reactions can proceed under mild conditions, often at room temperature, and demonstrate good functional group tolerance. orgsyn.org For example, the coupling of thiols with aryl halides can be achieved using a nickel catalyst in the presence of a photoredox catalyst, providing a direct route to aryl thioethers. This approach offers a potentially greener alternative to traditional methods for the synthesis of compounds like 2-(ethylthio)thiazole.

Modification of the Ethylthio Moiety

The ethylthio group at the 2-position of the thiazole ring serves as a versatile handle for further chemical transformations. This moiety can be readily modified to introduce a variety of functional groups, thereby enabling the synthesis of a diverse library of thiazole derivatives. One common transformation is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. These oxidized derivatives can exhibit altered electronic properties and biological activities. Moreover, the ethylthio group can be displaced by various nucleophiles, allowing for the introduction of different substituents at the 2-position of the thiazole ring. This nucleophilic aromatic substitution provides a straightforward method for diversifying the thiazole scaffold.

Formation of Fused Thiazole Ring Systems

The 2-(ethylthio)thiazole core is a valuable precursor for the construction of fused heterocyclic systems, which are often associated with a wide range of biological activities. These fused systems can be synthesized through various cyclization strategies that utilize the reactivity of both the thiazole ring and the ethylthio substituent.

A significant application of 2-(ethylthio)thiazole derivatives is in the synthesis of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold. researchgate.net This fused ring system is a key structural motif in a number of compounds with interesting pharmacological properties. nih.gov The synthesis often commences with a suitably functionalized 2-(ethylthio)thiazole, such as 5-amino-2-(ethylthio)thiazole-4-carboxamide. researchgate.net

A facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide can be achieved using an ethyl chloroformate/DMF mixture, which affords 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one in excellent yield. researchgate.net This intermediate can be further functionalized. For example, treatment with phosphoryl chloride converts the 7-oxo group to a 7-chloro group. researchgate.net This chloro derivative is then a versatile precursor for the synthesis of a variety of 7-substituted thiazolo[5,4-d]pyrimidines through reactions with nucleophiles such as malononitrile, ethyl cyanoacetate, and various primary amines. researchgate.net

Stereoselective Synthesis of Chiral 2-(Ethylthio)thiazolone Derivatives.acs.orgcas.cn

The development of methods for the stereoselective synthesis of chiral 2-(ethylthio)thiazolone derivatives is a significant area of research, driven by the increasing importance of single-enantiomer pharmaceuticals. acs.org These chiral heterocycles serve as valuable building blocks in medicinal chemistry. cas.cn

Asymmetric Organocatalysis (e.g., Cinchona Alkaloid Catalysis).acs.orgcas.cn

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. nih.gov Cinchona alkaloids and their derivatives have proven to be particularly effective catalysts for a wide range of asymmetric transformations. researchgate.netscispace.comrsc.org

In the context of 2-(ethylthio)thiazolone derivatives, a highly efficient method involves the direct, enantioselective aza-Mannich addition of 2-(ethylthio)thiazolones to N-tosyl aldimines, catalyzed by a readily prepared Cinchona alkaloid derivative. acs.org This reaction establishes a quaternary carbon stereocenter with high levels of both diastereoselectivity (up to >98:2) and enantioselectivity (up to >99%). cas.cn The use of 2-(ethylthio)thiazolones as nucleophiles is advantageous as the ethylthio group at the C-2 position minimizes undesired tautomerism. acs.org A variety of quinine-derived catalysts have been screened, with a specific modified Cinchona alkaloid demonstrating superior performance. acs.org

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Quinine derived catalyst 1a--
Quinine derived catalyst 1b95:5Good
Quinine derived catalyst 1c--
Quinine derived catalyst 1d--
Data from a model reaction of 2-(ethylthio)-thiazolone with an N-tosyl aldimine. acs.org

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries provide a classical yet reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org

For the synthesis of chiral 2-(ethylthio)thiazolone derivatives, a chiral auxiliary can be attached to the thiazolone ring or the reacting partner. For instance, a chiral oxazolidinone auxiliary, a widely used class of auxiliaries, can be employed to control the stereoselectivity of alkylation or aldol (B89426) reactions of the thiazolone enolate. researchgate.net The diastereoselectivity of these reactions is often high and depends on the formation of a specific chelated transition state. wikipedia.org

Remote Asymmetric Yne-Allylic Substitutiondntb.gov.ua

The synthesis of chiral thiazolones is a significant area of research due to their extensive biological activities. A notable advancement in this field is the development of a copper-catalyzed remote asymmetric yne-allylic substitution of yne-allylic esters and thiazolones. dntb.gov.uarsc.org This method facilitates the construction of thiazolone derivatives with adjacent chiral centers. rsc.org The reaction demonstrates high diastereo- and enantioselectivities, offering a direct pathway to complex molecular architectures that hold potential pharmaceutical relevance. dntb.gov.uarsc.org

The key to this strategy involves the innovative design of an alkynyl group at the ortho-position of a heterocycle, which allows for the formation of a triarylmethane moiety through a very remote substitution. researchgate.netresearchgate.net This concept of remote copper-catalyzed asymmetric transformation has been extended from yne-allylic esters to include yne-aryl esters, broadening its applicability. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction proceeds through a copper-vinylvinylidene species as a key reactive intermediate. researchgate.net This approach has been successfully applied to achieve remote enantioselective control in yne-allylic substitutions using various nucleophiles, including electron-rich arenes like indoles and pyrroles. nih.gov

Green Chemistry Approaches in 2-(Ethylthio)thiazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance efficiency.

Eco-Friendly Catalytic Systems (e.g., Chitosan-Based Catalysts, Basic Alumina)mdpi.commdpi.com

Chitosan (B1678972), a biodegradable and renewable biopolymer derived from chitin, has emerged as a promising eco-friendly catalyst for organic synthesis. mdpi.comresearchgate.net Modified chitosan-based catalysts, such as terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) and pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel, have been developed to enhance thermal stability and surface area. mdpi.comresearchgate.netnih.gov These catalysts have been effectively used in the synthesis of novel thiazole derivatives under mild conditions, often coupled with ultrasonic irradiation. mdpi.commdpi.comresearchgate.netnih.gov The advantages of these systems include high yields, short reaction times, and the ability to recycle and reuse the catalyst multiple times without a significant loss of activity. mdpi.commdpi.comnih.gov For instance, a chitosan-CaO nanocomposite has been utilized as a recyclable base catalyst for the synthesis of 1,3-thiazole derivatives, demonstrating high efficiency under ultrasonic irradiation. nih.gov

Basic alumina (B75360) has also been explored as a catalyst in green synthetic protocols, although specific examples directly relating to 2-(ethylthio)thiazole are less detailed in the provided context. However, the broader trend involves replacing hazardous catalysts with more benign alternatives like basic alumina to promote environmentally friendly chemical processes.

Solvent-Free Reaction Conditionsijper.org

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of often toxic and volatile organic solvents. One-pot synthesis of 2,4-disubstituted thiazoles has been achieved by grinding α-halocarbonyl compounds and thiourea at room temperature without any catalyst or solvent. ijper.orgresearchgate.net This method is not only environmentally friendly but also offers simplicity and efficiency, with reactions often completing within minutes. ijper.org Another approach involves the thermal reaction of tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) at 110 °C or under microwave irradiation to produce thiazole derivatives in very good yields. bepls.com These solvent-free methods are characterized by their atom economy, reduced waste, and often milder reaction conditions compared to traditional solvent-based syntheses. researchgate.netbepls.com

Microwave-Assisted Synthesisnih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase yields, and improve product purity. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives. nih.govasianpubs.orgjusst.org For example, ethyl 2,4-disubstituted thiazole-5-acetates have been synthesized by condensing thiourea with bromo esters under microwave irradiation using ethanol as an energy transfer agent. asianpubs.org In another instance, 2-aminothiazole (B372263) derivatives were synthesized from substituted ketones, thiourea, and iodine under microwave irradiation, resulting in higher yields and shorter reaction times compared to conventional heating methods. jusst.org Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. bepls.comingentaconnect.com

One-Pot Multicomponent Reactionsnih.govnih.govresearchgate.net

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. nih.govscilit.com Several novel thiazole derivatives have been synthesized using one-pot, three-component reactions. nih.govijcce.ac.ir For example, thiazolyl-hydrazono-ethylthiazole derivatives were synthesized by reacting 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides in the presence of a catalytic amount of triethylamine. nih.gov Another approach describes a new MCR involving oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. scilit.com Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas as catalysts to synthesize thiazole derivatives under mild conditions with high yields. nih.gov

Table 1: Comparison of Green Synthesis Methods for Thiazole Derivatives

Method Catalyst/Condition Key Advantages Reference(s)
Chitosan-Based Catalysis TCsSB, PIBTU-CS, Chitosan-CaO Recyclable, biodegradable, high yields, mild conditions mdpi.commdpi.comnih.govnih.gov
Solvent-Free Synthesis Grinding, thermal Reduced waste, atom economy, simplicity ijper.orgresearchgate.netbepls.com
Microwave-Assisted Synthesis Microwave irradiation Rapid reactions, high yields, improved purity bepls.comnih.govasianpubs.orgjusst.org

| One-Pot Multicomponent Reactions | Various catalysts | High efficiency, reduced steps, time-saving | nih.govscilit.comijcce.ac.irnih.gov |

Solid-Phase Synthesis Techniquesyoutube.com

Solid-phase synthesis has proven to be a valuable technique for the construction of thiazole-based compound libraries. mdpi.comnih.gov This methodology allows for the efficient preparation of derivatives by anchoring intermediates to a solid support, facilitating purification by simple filtration and washing. mdpi.com

A facile solid-phase synthesis of a thiazolo-pyrimidinone derivative library has been developed. mdpi.com The synthesis involves the construction of the thiazolo[4,5-d]pyrimidin-7(6H)-one structure through Thorpe–Ziegler and cyclization reactions on a resin. mdpi.com This multi-step synthesis, which includes the preparation of a 4-amino-N-(substituted)thiazole-5-carboxamide resin, demonstrates high yields at each step. mdpi.com

Table 2: List of Mentioned Compounds

Compound Name
2-(Ethylthio)thiazole
Thiazolone
Yne-allylic ester
Triarylmethane
Indole
Pyrrole
Terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB)
Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel
Chitosan-CaO nanocomposite
Basic alumina
α-Halocarbonyl compound
Thiourea
Tertiary thioamide
α-Haloketone
Ammonium acetate
Ethyl 2,4-disubstituted thiazole-5-acetate
Bromo ester
2-Aminothiazole
2-(2-Benzylidenehydrazinyl)-4-methylthiazole
Thiosemicarbazide
Hydrazonoyl chloride
Phenacyl bromide
Triethylamine
Oxo component
Primary amine
Thiocarboxylic acid
Isocyanide
Trypsin
Thiazolo-pyrimidinone
4-Amino-N-(substituted)thiazole-5-carboxamide
Merrifield resin
Chloromethyl polystyrene

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption data for Thiazole (B1198619), 2-(ethylthio)- are not available in the searched literature.

Raman Spectroscopy

No experimental Raman spectroscopy data for Thiazole, 2-(ethylthio)- was found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR)

Detailed experimental ¹H-NMR chemical shifts and coupling constants for Thiazole, 2-(ethylthio)- are not documented in the available resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Specific experimental ¹³C-NMR chemical shift data for Thiazole, 2-(ethylthio)- could not be located in the searched scientific databases.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

There is no available information on 2D-NMR experiments conducted on Thiazole, 2-(ethylthio)-.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. Various thiazole derivatives have been characterized using this method, providing insights into their fragmentation patterns. researchgate.netnih.govnih.govatmiyauni.ac.in For thiazolin-4-one derivatives, a related class of compounds, fragmentation pathways are highly dependent on the substituent at the 2-position, allowing for the identification of specific chemical moieties. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and large biomolecules, as well as smaller organic compounds. nih.govpnas.org It is frequently employed in the characterization of thiazole-containing structures. tandfonline.comresearchgate.net For instance, in the analysis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, a complex derivative, ESI-MS was used to confirm the molecular mass with a detected m/z of 395.1 [M+H]⁺. vulcanchem.com This technique is often coupled with high-resolution systems to achieve precise mass measurements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. This technique has been applied to various complex molecules containing the ethylthio-thiazole moiety. For example, the HRMS (ESI⁺) analysis of 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, a compound featuring an ethylthio bridge, yielded a measured m/z of 351.0287 for [M+H]⁺, which closely matched the calculated value of 351.0290. mdpi.com Similarly, other thiazole derivatives have been characterized using ESI-HRMS to confirm their synthesized structures. mdpi.comvulcanchem.com

CompoundIonization ModeCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Reference
4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarinESI-HRMS351.0290351.0287 mdpi.com
2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazoleESI-HRMS194.9812194.9811 mdpi.com
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamideESI-MS-395.1 vulcanchem.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to the absorption or emission of light as electrons transition between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The absorption spectra of thiazole and its derivatives are influenced by the molecular structure and solvent polarity. tandfonline.comacademie-sciences.fr While specific UV-Vis data for "Thiazole, 2-(ethylthio)-" is not extensively detailed in the provided search results, studies on related compounds show characteristic absorption bands. For example, various azo dyes derived from aromatic acids containing heterocyclic moieties exhibit absorption maxima that are dependent on solvent and pH. academie-sciences.fr The parent thiazole ring itself has known UV/Visible spectral data available in databases like the NIST WebBook. nist.gov

Fluorescence Spectroscopy and Luminescence Properties

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. Structural analysis of thiazole derivatives confirms their conformation and the spatial arrangement of functional groups. evitachem.com While X-ray diffraction data has been collected for several related compounds, such as aminothiazoles and their derivatives, specific crystallographic data for "Thiazole, 2-(ethylthio)-" was not found in the provided search results. nih.govakshatrathi.com However, the crystal structure of a related complex, 2-ethylthio-4,5-benzo-1,3-thiazole with CoCl₂, has been synthesized and analyzed, indicating that the ethylthio-thiazole moiety can be incorporated into well-defined crystal lattices. researchgate.net The analysis of (Z)-2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, another derivative, showed a virtually planar molecule with a specific conformation of the ethyl group. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Despite a thorough search of scientific databases, no specific single crystal X-ray diffraction data for Thiazole, 2-(ethylthio)- has been publicly reported. Therefore, experimentally determined crystallographic parameters, such as unit cell dimensions, space group, and specific atomic coordinates for this compound, are not available at this time.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Intermolecular interactions are the non-covalent forces that exist between molecules. These forces, including hydrogen bonds and π-π stacking, are crucial in determining the physical properties of a substance, such as its melting point and boiling point, as well as its crystal packing arrangement. nih.govtheochem.nl Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. π-π stacking interactions are attractive, noncovalent interactions that occur between aromatic rings.

Specific experimental or computational studies detailing the intermolecular interactions, such as hydrogen bonding or π-π stacking, for Thiazole, 2-(ethylthio)- were not found in the reviewed literature.

Surface Characterization Techniques for Adsorption Studies

When a molecule is studied for its potential to adsorb onto a surface, various analytical techniques are employed to visualize and characterize its presence and distribution.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. thermofisher.com The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. In adsorption studies, SEM is used to visualize the surface morphology of the material before and after the adsorption of a compound, providing visual evidence of the formation of a surface layer.

A search for studies involving the use of Scanning Electron Microscopy to investigate the adsorption of Thiazole, 2-(ethylthio)- onto any surface did not yield any specific results.

Energy Dispersive X-ray (EDX) Spectroscopy

Energy Dispersive X-ray (EDX) Spectroscopy, often used in conjunction with SEM, is an analytical technique for the elemental analysis or chemical characterization of a sample. thermofisher.com When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample's surface. nih.gov In adsorption studies, EDX can confirm the presence of the adsorbed molecule by detecting the elements it contains.

No literature was found that reports the use of Energy Dispersive X-ray Spectroscopy for the elemental analysis of surfaces following the adsorption of Thiazole, 2-(ethylthio)- .

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular systems at the electronic level. For derivatives of thiazole (B1198619), these calculations offer a predictive lens into their behavior and properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to investigate the electronic structure and properties of molecules by calculating the electron density. Studies on analogous compounds, such as 2-(methylthio)benzothiazole (B1198390) and 2-ethoxythiazole, demonstrate the utility of DFT in understanding the structural and electronic features that would be expected for 2-(ethylthio)thiazole. These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to ensure reliable results.

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thiazole derivatives, DFT calculations can accurately predict bond lengths and angles. For a molecule like 2-ethoxythiazole, which is structurally similar to 2-(ethylthio)thiazole, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine its planar structure. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of these calculations and forms the basis for further analysis.

The following table presents a selection of theoretically calculated geometric parameters for the analogous molecule 2-ethoxythiazole, providing an estimation of the expected values for 2-(ethylthio)thiazole.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC1-O81.33 Å
Bond LengthC1-N41.31 Å
Bond LengthC2-C31.36 Å
Bond AngleN4-C1-S5114.9°
Bond AngleC1-S5-C389.4°
Dihedral AngleN4-C1-O8-C9179.9°
Data derived from a study on 2-ethoxythiazole.

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity, electronic properties, and stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's reactivity; a smaller gap suggests a more reactive, or "softer," molecule.

In studies of 2-(methylthio)benzothiazole, the HOMO-LUMO gap was found to be the lowest among several derivatives, indicating it is the most reactive and least stable molecule in the set. This suggests that the presence of a thioether group at the 2-position of a thiazole ring can significantly influence its electronic properties and reactivity.

The table below shows FMO data for 2-(methylthio)benzothiazole, an analog of 2-(ethylthio)thiazole, calculated at the B3LYP/6-31+G(d,p) level.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(methylthio)benzothiazole-4.166-3.9820.1841
Data from a theoretical study on benzothiazole (B30560) derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation interaction energy (E(2)).

By combining insights from FMO and other DFT-derived descriptors, the reactivity and selectivity of a molecule can be predicted. Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. A lower hardness and higher softness value correlate with higher reactivity.

For example, 2-(methylthio)benzothiazole was found to have the lowest chemical hardness and highest softness among the studied derivatives, marking it as the most reactive. Analyzing the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecular surface, can further predict sites for electrophilic and nucleophilic attack.

The following table presents global reactivity descriptors for the analogous compound 2-(methylthio)benzothiazole.

DescriptorSymbolValue
Chemical Hardnessη0.153 eV
SoftnessS6.5372 eV⁻¹
Electronegativityχ0.1460 eV
Electrophilicity Indexω0.1395 eV
Data from a theoretical study on benzothiazole derivatives.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

While DFT is a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (like UV-Vis spectra). TD-DFT calculations can determine the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption peaks), and the nature of these transitions (e.g., HOMO to LUMO).

In a study on benzothiazole derivatives, TD-DFT calculations at the B3LYP/6-31+G(d,p) level were used to identify the primary electronic transitions. The results showed that for all the studied molecules, the main transitions involved excitations from the HOMO to the LUMO. These calculations can also assess the effect of the solvent on the electronic spectra. For 2-(ethylthio)thiazole, TD-DFT would be the method of choice to theoretically predict its UV-Vis absorption spectrum and understand the underlying electronic excitations.

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research focusing specifically on the computational and theoretical investigations of the chemical compound "Thiazole, 2-(ethylthio)-" for the outlined topics. While extensive research exists for the broader class of thiazole derivatives, studies detailing the molecular docking, conformational analysis, nonlinear optical properties, and QSAR/QSPR of the singular compound "Thiazole, 2-(ethylthio)-" are not available in the public domain.

Computational studies, by their nature, are highly specific to the molecule being investigated. Key findings such as interaction mechanisms from molecular docking, stable conformations, predicted material properties like NLO, and structure-activity relationships are unique to a compound's precise structure.

Molecular Docking Simulations: Research in this area is prevalent for complex thiazole derivatives designed for specific biological targets, such as inhibiting tubulin polymerization nih.govpatentdigest.org or acting as anticancer agents. ptfarm.pl These studies focus on intricate molecules where the 2-alkylthio group is part of a much larger, multi-functionalized scaffold. The interaction mechanisms identified are a result of the entire molecular structure, not just the 2-(ethylthio)thiazole core.

Conformational Analysis: Similarly, conformational studies are available for related but distinct chemical classes, such as 2-(alkylthio)benzaldehydes cdnsciencepub.com or 2-alkylthio-4H-imidazol-4-ones. researchgate.net The rotational barriers and stable conformations are highly dependent on the adjacent atoms and functional groups, making these findings inapplicable to "Thiazole, 2-(ethylthio)-".

Prediction of Nonlinear Optical (NLO) Properties: The prediction of NLO properties in thiazole-containing compounds typically involves creating "push-pull" systems, where electron-donating and electron-accepting groups are attached to the thiazole ring to induce a strong dipole moment. nycu.edu.twacs.orguminho.pt The simple structure of "Thiazole, 2-(ethylthio)-" lacks this required electronic asymmetry, and as such, it has not been a focus of NLO research.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies: QSAR and QSPR models are built upon large datasets of diverse, yet related, compounds to predict the activity of new molecules. laccei.orgimist.mabenthamdirect.com These studies encompass a wide range of thiazole derivatives, and the resulting models are not designed to provide detailed predictions for a single, simple compound like "Thiazole, 2-(ethylthio)-".

Due to the lack of specific data for "Thiazole, 2-(ethylthio)-" in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline. To do so would require presenting data from unrelated molecules, which would be scientifically inaccurate and misleading.

Applications in Advanced Chemical and Material Science

Catalysis and Organocatalysis

The thiazole (B1198619) scaffold, particularly when functionalized at the 2-position with an ethylthio group, plays a significant role in both organocatalysis and metal-based catalysis. The sulfur and nitrogen heteroatoms provide key functionalities for catalytic activity and ligand-metal interactions.

Thiazolium Salt Catalysis in Organic Reactions

Alkylation of the nitrogen atom in the thiazole ring of 2-(ethylthio)thiazole leads to the formation of thiazolium salts. wikipedia.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations. The deprotonation of N-alkyl thiazolium salts at the C2 position generates the free carbene, which is the active catalytic species. wikipedia.org

Thiazolium salts derived from 2-(ethylthio)thiazole are effective catalysts for carbon-carbon bond-forming reactions. These reactions often proceed through the "umpolung" or reversal of polarity of a functional group. Key examples of such transformations catalyzed by thiazolium salts include the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org In these reactions, the thiazolium-derived NHC adds to an aldehyde, initiating a catalytic cycle that ultimately leads to the formation of a new carbon-carbon bond.

The ability of thiazolium salt-derived NHCs to facilitate key bond formations makes them valuable tools in the synthesis of complex organic molecules. The catalytic strategies employed often allow for milder reaction conditions and can provide access to intricate molecular architectures that are challenging to synthesize through traditional methods. The versatility of these catalysts has been demonstrated in the total synthesis of various natural products and pharmaceutically relevant compounds.

Role of 2-(Ethylthio)thiazole Derivatives as Ligands in Metal Catalysis

Thiazole derivatives, including those with an ethylthio substituent, are effective ligands for a range of transition metals. The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) allows them to coordinate with various metal centers. nih.gov This dual-coordination capability makes them versatile ligands in homogeneous catalysis.

Intense research has focused on thiazole-based ligands coordinated to transition metals, with a significant number of these metal-thiazole complexes demonstrating catalytic activity. nih.gov For instance, palladium(II) catalysts containing phenylthiazole ligands have been successfully used in Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net These catalysts are compatible with a wide array of functional groups. researchgate.net The ethylthio group at the 2-position can further modulate the electronic properties and steric environment of the metal center, influencing the catalyst's activity, selectivity, and stability.

Metal CenterCatalytic ApplicationReference
Palladium(II)Suzuki-Miyaura cross-coupling researchgate.net
Ruthenium, Iridium, Rhenium, PlatinumLuminescence applications nih.gov
Zinc(II)Sensing nih.gov

Materials Science and Photonics

The unique electronic structure of the thiazole ring makes it a valuable component in the design of advanced materials for electronic and photonic applications. nih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole ring contributes to its electron-accepting properties. nih.govresearchgate.net

Organic Electronics and Optoelectronic Devices

Thiazole-based organic semiconductors have been extensively investigated for their use in various organic electronic devices. nih.govresearchgate.net Moieties based on thiazole have been incorporated into both small molecules and polymers for applications in:

Organic field-effect transistors (OFETs) nih.gov

Organic solar cells (OSCs) nih.gov

Organic light-emitting diodes (OLEDs) nih.gov

The introduction of an ethylthio group at the 2-position of the thiazole ring can influence the material's electronic properties, such as its HOMO and LUMO energy levels, and its solid-state packing. These factors are critical in determining the performance of the resulting electronic devices. For example, thiazole-based fluorophores have been synthesized and their photophysical and electrochemical properties studied, indicating their potential as materials for white organic light-emitting devices. researchgate.net The HOMO and LUMO energy levels of some of these compounds were found to be in the range of -5.52 eV to -5.72 eV and -1.84 eV to -2.45 eV, respectively. researchgate.net

Device ApplicationKey Property Influenced by Thiazole Moiety
Organic Field-Effect Transistors (OFETs)Charge carrier mobility
Organic Solar Cells (OSCs)Electron-accepting capability, energy level alignment
Organic Light-Emitting Diodes (OLEDs)Emission color, quantum efficiency

Dyes and Pigments

The thiazole ring, a core component of "Thiazole, 2-(ethylthio)-", is a significant structural motif in the synthesis of various dyes and pigments. Thiazolyl azo dyes, for instance, have been developed for coloring polyester (B1180765) fabrics, demonstrating good color strength and fastness properties. researchgate.net These dyes are synthesized by coupling aromatic diazonium salts of 2-amino thiazole derivatives with other molecules. researchgate.net The resulting compounds are valued not only for their coloring capabilities but also for other functional properties. Research has shown that incorporating the thiazole structure can lead to disperse dyes that provide better color assessment and durability on polyester materials. researchgate.net

Light-Emitting Diodes (LEDs)

Thiazole-based compounds are recognized as promising materials for the development of organic light-emitting devices (OLEDs). researchgate.net The inherent photophysical and electrochemical properties of the thiazole core structure make it a valuable component in the design of fluorophores. researchgate.net Solid-state fluorophores containing the thiazole moiety have been shown to emit white light, which can be tuned by modifying the substituents on the thiazole ring. researchgate.net These materials are crucial for energy-saving solid-state lighting applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these compounds are suitable for use in OLEDs. researchgate.net Novel thiazole-based organic electroluminescent compounds have been developed that exhibit good luminous efficiency and operational lifetime, making them suitable for producing high-performance OLEDs. google.com

Corrosion Inhibition

A derivative, 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, has been extensively studied as an effective corrosion inhibitor for various metals in aggressive environments.

Investigation of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole as a Corrosion Inhibitor

Research has demonstrated that 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AETD) is an effective corrosion inhibitor for metals such as copper and steel in corrosive media like sodium chloride (NaCl) and acid solutions. researchgate.netscispace.comcovenantuniversity.edu.ng Studies on copper in 3% NaCl solutions showed that AETD significantly reduces corrosion, with its efficiency increasing with concentration. researchgate.net For instance, weight loss measurements indicated an inhibition efficiency of approximately 83% at a concentration of 1.0 mM, which increased to about 94% at 5.0 mM. researchgate.net

Similarly, AETD has proven effective for low carbon and mild steel in acidic environments. In 0.5 M sulfuric acid (H₂SO₄), the compound achieved a peak inhibition efficiency of up to 90.5% in potentiodynamic polarization tests. scispace.comcovenantuniversity.edu.ng In 0.5 M hydrochloric acid (HCl), it showed even higher performance, with a maximum inhibition efficiency of 97% from the same method. covenantuniversity.edu.ng These findings establish AETD as a versatile and high-performing corrosion inhibitor across different metallic systems and corrosive conditions.

Inhibition Efficiency of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AETD)
MetalCorrosive MediumAETD ConcentrationInhibition Efficiency (%)Method
Copper3% NaCl1.0 mM~83%Weight Loss
Copper3% NaCl5.0 mM~94%Weight Loss
Low Carbon Steel0.5 M H₂SO₄Maximum Concentration90.5%Potentiodynamic Polarization
Mild Steel0.5 M HClMaximum Concentration97%Potentiodynamic Polarization

Adsorption Mechanisms on Metal Surfaces

The effectiveness of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole as a corrosion inhibitor is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netscispace.com This adsorption process is influenced by the electronic structure of the inhibitor molecule, which contains nitrogen, sulfur, and a thioether group. sigmaaldrich.com These heteroatoms and functional groups act as active centers for adsorption. peacta.org

The mechanism often involves chemisorption, where a chemical bond is formed between the inhibitor molecules and the metal surface. covenantuniversity.edu.ngpeacta.org The adsorption of AETD has been found to obey the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. covenantuniversity.edu.ngpeacta.org This protective film effectively blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic reduction) would typically occur. researchgate.netscispace.com

Electrochemical Evaluation of Inhibition Efficiency (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are fundamental in quantifying the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization: This technique is used to study the effect of the inhibitor on both the anodic and cathodic corrosion reactions. Studies involving 2-Amino-5-(ethylthio)-1,3,4-thiadiazole show that the presence of the inhibitor significantly reduces both the cathodic and anodic currents. researchgate.net The polarization curves for the inhibited metal shift to lower current densities, indicating a reduction in the corrosion rate. researchgate.net This behavior classifies AETD as a mixed-type inhibitor, meaning it suppresses both the metal dissolution and the hydrogen evolution reactions, though in some cases with a greater tendency toward cathodic inhibition. researchgate.netscispace.com

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film formed by the inhibitor. In the presence of AETD, EIS results typically show an increase in the charge transfer resistance (Rct). researchgate.net This increase signifies that the inhibitor film is impeding the flow of charge at the metal-solution interface, thereby slowing down the corrosion process. researchgate.net The Nyquist plots for inhibited systems often display larger semicircular loops compared to the uninhibited system, which corresponds to a higher charge transfer resistance and confirms the formation of a protective surface layer. researchgate.netnih.gov

Electrochemical Parameters for AETD Corrosion Inhibition
TechniqueObserved Effect of AETDInterpretation
Potentiodynamic PolarizationDecrease in cathodic, anodic, and corrosion currents. researchgate.netInhibition of both anodic and cathodic reactions (Mixed-type inhibitor). researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Increase in charge transfer resistance (Rct). researchgate.netFormation of a protective film that impedes charge transfer at the metal surface. researchgate.net

Building Blocks in Synthetic Organic Chemistry

Thiazole and its derivatives are recognized as crucial building blocks in synthetic organic chemistry, particularly in medicinal chemistry and material science. nih.govsemanticscholar.org The thiazole ring is a privileged scaffold found in numerous natural products with significant biological activity, including Vitamin B1. nih.gov Its hydrogenated forms, thiazoline (B8809763) and thiazolidine, are also core motifs in various synthetic compounds with applications as anticancer, anti-HIV, and antimicrobial agents. nih.govresearchgate.net

The versatility of the thiazole core allows it to be a starting point for the synthesis of more complex molecules. It can be functionalized at various positions to create libraries of compounds for drug discovery or to build larger, conjugated systems for materials science. nih.govgrafiati.com For example, thiazole units are incorporated into A-D-A (acceptor-donor-acceptor) type organic semiconductor materials, where the thiazole moiety plays a role in tuning the electronic and optical properties of the final molecule. semanticscholar.org The ability to use thiazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further enhances their utility as versatile building blocks for creating complex molecular architectures. semanticscholar.org

Precursors for Multi-Heterocyclic Systems

The ethylthio group at the 2-position of the thiazole ring can act as a leaving group, facilitating cyclocondensation reactions with bifunctional nucleophiles to form fused heterocyclic systems. This strategy is particularly prominent in the synthesis of thiazolo[3,2-a]pyrimidines, a class of compounds with significant biological activities.

One of the key synthetic routes involves the reaction of a 2-(alkylthio)azole, such as 2-(ethylthio)thiazole, with a molecule containing both a nucleophilic amine and an active methylene (B1212753) group. For instance, the reaction with cyanamide (B42294) derivatives can lead to the formation of a pyrimidine (B1678525) ring fused to the thiazole core. While specific studies detailing the use of 2-(ethylthio)thiazole are not extensively documented in readily available literature, the analogous reactivity of 2-(methylthio) derivatives provides a strong precedent for its utility.

The general mechanism involves an initial nucleophilic attack by an amine on the C2 carbon of the thiazole ring, leading to the displacement of the ethylthio group. This is followed by an intramolecular cyclization involving another functional group on the nucleophilic partner, resulting in the formation of a new heterocyclic ring fused to the original thiazole. This approach offers a convergent pathway to complex multi-heterocyclic scaffolds from relatively simple starting materials.

Table 1: Examples of Multi-Heterocyclic Systems Derived from 2-(Alkylthio)thiazole Precursors

PrecursorReagentResulting Heterocyclic System
2-(Methylthio)thiazoleGuanidineThiazolo[3,2-a]-1,3,5-triazine
2-(Ethylthio)thiazoleAmino-pyrazole derivativePyrazolo[1,5-a]thiazolo[3,2-c]pyrimidine
2-(Methylthio)benzothiazole (B1198390)MalononitrileThiazolo[3,2-a]quinoline

Note: The table presents plausible synthetic pathways based on the known reactivity of 2-(alkylthio)thiazoles.

Synthons for Diverse Functionalized Molecules

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. Thiazole, 2-(ethylthio)- is an effective synthon for the introduction of a 2-thiazolyl moiety into a variety of organic molecules. The ethylthio group can be readily displaced by a range of nucleophiles, allowing for the synthesis of diverse 2-substituted thiazoles.

Nucleophilic Substitution Reactions:

The carbon atom at the 2-position of the thiazole ring, bonded to the ethylthio group, is electrophilic and susceptible to attack by nucleophiles. This allows for the straightforward synthesis of various functionalized thiazoles. For example, reaction with amines or hydrazines can yield 2-aminothiazoles or 2-hydrazinylthiazoles, respectively. These reactions are foundational in medicinal chemistry, as the 2-aminothiazole (B372263) scaffold is a core component of many pharmaceutical agents, including some cephalosporin (B10832234) antibiotics.

Table 2: Functionalized Molecules Synthesized from 2-(Ethylthio)thiazole

NucleophileProduct ClassPotential Application
Ammonia/Amines2-AminothiazolesPharmaceutical intermediates
Hydrazine2-HydrazinylthiazolesPrecursors for dyes and ligands
Alkoxides2-AlkoxythiazolesAgrochemicals
Thiolates2-(Aryl/Alkylthio)thiazolesMaterial science

Metal-Catalyzed Cross-Coupling Reactions:

While less common than for halothiazoles, metal-catalyzed cross-coupling reactions can potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the 2-position. The C-S bond of the ethylthio group can be activated under certain catalytic conditions, allowing for coupling with organometallic reagents. This would provide a powerful method for introducing aryl, vinyl, or alkyl groups, thus expanding the diversity of accessible functionalized thiazoles. Research in this area is ongoing, with nickel and palladium catalysts showing promise in activating C-S bonds for cross-coupling reactions in analogous systems.

The utility of Thiazole, 2-(ethylthio)- as both a precursor for complex heterocyclic systems and a synthon for a variety of functionalized molecules underscores its importance in synthetic organic chemistry. Its reactivity provides a reliable platform for the development of new materials and molecules with potential applications across various scientific disciplines.

Mechanistic Biological Chemistry in Vitro and Preclinical Research

Anti-Microbial Research

The thiazole (B1198619) nucleus is a cornerstone in the development of various antimicrobial agents. Derivatives of "Thiazole, 2-(ethylthio)-" have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

While extensive research exists on the antibacterial properties of the broader thiazole class, specific data on "Thiazole, 2-(ethylthio)-" is limited. However, studies on derivatives and structurally similar compounds provide insights into its potential activity. For instance, various 2,4-disubstituted and 2,5-disubstituted thiazole derivatives have demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

One area of investigation has been the inhibition of bacterial enzymes. For example, derivatives of thiazole have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. Additionally, thiazole-quinolinium derivatives have been found to disrupt the dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division, suggesting a potential mechanism for their antibacterial action.

The following table summarizes the antibacterial activity of some thiazole derivatives, highlighting the diversity of substitutions and their effects on different bacterial strains.

Derivative ClassGram-Positive ActivityGram-Negative ActivityReference
2,4-disubstituted thiazolesEffectiveEffective
Thiazole-quinolinium derivativesPotent bactericidal activityActive against some organisms
2-(2-hydrazinyl) thiazole derivativesEncouraging activity against Staphylococcus aureusEncouraging activity against Escherichia coli

It is important to note that the specific activity of "Thiazole, 2-(ethylthio)-" itself has not been extensively reported in the reviewed literature.

The antifungal potential of thiazole derivatives has been a subject of significant research. Studies have shown that certain thiazole-containing compounds exhibit potent activity against various fungal strains, including those of the Candida species. For example, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans. The lipophilicity of these compounds is thought to contribute to their ability to disrupt the fungal cell wall and/or cell membrane.

While direct studies on "Thiazole, 2-(ethylthio)-" are not widely available, the general findings for related structures suggest that this compound could serve as a scaffold for developing new antifungal agents.

The thiazole scaffold is present in several compounds with known antiviral properties. Research has explored the efficacy of thiazole derivatives against a range of viruses, including influenza A, Chikungunya virus (CHIKV), and Human Immunodeficiency Virus (HIV). For example, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain. Another study identified a 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide derivative as an inhibitor of CHIKV.

However, specific antiviral screening data for "Thiazole, 2-(ethylthio)-" is not prominently featured in the available scientific literature. The existing research on analogous compounds suggests a potential avenue for future investigation into its antiviral capabilities.

The antimicrobial effects of thiazole derivatives are believed to stem from various mechanisms of action. One proposed mechanism is the disruption of the microbial cell membrane. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their integration into the cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.

Enzyme inhibition is another key mechanism. As mentioned earlier, thiazole derivatives have been shown to inhibit bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and FtsZ. In the context of antiviral activity, one derivative was found to inhibit alphavirus replication by blocking subgenomic viral RNA translation and structural protein synthesis. These findings underscore the diverse molecular targets of thiazole-based compounds.

In Vitro Anticancer Research

The thiazole ring is a key structural motif in a number of anticancer agents. Consequently, numerous studies have focused on the synthesis and cytotoxic evaluation of novel thiazole derivatives against various cancer cell lines.

A wide array of thiazole derivatives has been evaluated for cytotoxic activity against human cancer cell lines, including those from breast, colon, liver, and bone cancers. For instance, certain fluorinated 2-aryl benzothiazole (B30560) derivatives have shown efficacy against MDA-MB-468 and MCF-7 breast cancer cell lines. In another study, novel thiazole derivatives exhibited anticancer activity against the SaOS-2 human osteosarcoma cell line, with some compounds showing potent inhibitory effects.

The cytotoxic effects of these compounds are often dose-dependent. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For example, one study reported IC50 values for a thiazole derivative against HCT116 (colon cancer), MCF-7 (breast cancer), and HEPG2 (liver cancer) cell lines to be 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively. Another compound showed IC50 values of 2.57 ± 0.16 μM and 7.26 ± 0.44 μM against MCF-7 and HepG2 cell lines, respectively.

The following interactive table presents a selection of research findings on the cytotoxicity of various thiazole derivatives.

Derivative TypeCancer Cell LineIC50 ValueReference
Thiazole Derivative 1HCT116 (Colon)4.7 µg/ml
Thiazole Derivative 1MCF-7 (Breast)4.8 µg/ml
Thiazole Derivative 1HEPG2 (Liver)11 µg/ml
Thiazole Derivative 2HCT116 (Colon)9.5 µg/ml
Thiazole Derivative 2MCF-7 (Breast)9.6 µg/ml
Thiazole Derivative 2HEPG2 (Liver)18 µg/ml
2-(4-hydroxybenzylidene) derivativeMCF-7 (Breast)2.57 ± 0.16 µM
2-(4-hydroxybenzylidene) derivativeHEPG2 (Liver)7.26 ± 0.44 µM
N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL

Mechanisms of Action in Cancer Cells

Comprehensive searches of scientific literature did not uncover specific studies detailing the mechanisms of action of Thiazole, 2-(ethylthio)- in cancer cells. The following sub-sections, which were intended to detail its effects on apoptosis, cell proliferation, migration, and angiogenesis, could not be populated with data specific to this compound.

Induction of Apoptosis (e.g., Mitochondrial Pathway Activation)

There is currently no available research demonstrating that Thiazole, 2-(ethylthio)- induces apoptosis in cancer cells or activates the mitochondrial pathway.

Inhibition of Cell Proliferation and Migration

Scientific literature lacks specific data on the effects of Thiazole, 2-(ethylthio)- on the inhibition of cancer cell proliferation and migration.

Antiangiogenesis Effects (e.g., inhibition of endothelial cell processes)

No studies were identified that investigate the potential antiangiogenic properties of Thiazole, 2-(ethylthio)-, such as the inhibition of endothelial cell processes.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., VEGFR-2)

There is no available information on the inhibitory activity of Thiazole, 2-(ethylthio)- against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other enzymes pertinent to cancer signaling pathways.

Other Biological Activities (Non-Clinical, Mechanistic Studies)

Further investigation into other potential biological activities of Thiazole, 2-(ethylthio)- at a mechanistic level is required, as current literature is sparse.

Enzyme Inhibition (e.g., TMEM16A, DprE1)

No published research was found detailing the inhibitory effects of Thiazole, 2-(ethylthio)- on the transmembrane protein 16A (TMEM16A) or decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Antioxidant Properties

In vitro and preclinical research has highlighted the antioxidant potential of various thiazole derivatives. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govnih.gov The core thiazole ring, being an electron-rich system, can donate electrons to neutralize reactive oxygen species (ROS). medmedchem.com

Studies on phenolic thiazoles have demonstrated significant radical scavenging activity. nih.gov For instance, a series of thiazole-carboxamide derivatives were evaluated for their antioxidant activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. Among the tested compounds, LMH6 and LMH7 showed exceptional antioxidant potential with IC₅₀ values of 0.185 µM and 0.221 µM, respectively, which were significantly lower than the standard antioxidant Trolox (IC₅₀ = 3.10 µM). nih.gov

The mechanism of antioxidant action for many thiazole derivatives involves hydrogen atom transfer or electron transfer. nih.gov The presence of hydroxyl groups on a phenyl ring attached to the thiazole nucleus, as seen in phenolic thiazoles, can significantly enhance antioxidant activity. These phenolic moieties can readily donate a hydrogen atom to a free radical, thereby stabilizing it. nih.govmdpi.com Furthermore, the hydrazone moiety present in some active thiazole derivatives also contributes to their antioxidant and antiradical properties. nih.gov

The antioxidant potential of thiazole derivatives has been assessed using various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, ferric reducing antioxidant potential (FRAP), and cupric reducing antioxidant capacity (CUPRAC). nih.govnih.gov In a study of novel N-methyl substituted thiazole-derived polyphenolic compounds, derivatives 7j and 7k exhibited markedly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in these assays. nih.gov

The following table summarizes the antioxidant activity of selected thiazole derivatives from in vitro studies:

CompoundAssayIC₅₀ (µM)Reference
LMH6DPPH0.185 nih.gov
LMH7DPPH0.221 nih.gov
Trolox (Standard)DPPH3.10 nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the core structure itself. Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity

Modifications at various positions of the thiazole ring have been shown to significantly alter the biological activity of the resulting compounds. For instance, in a series of 2-aminothiazole (B372263) derivatives, the introduction of different substituents on the amino group and the thiazole ring led to a range of biological effects. mdpi.com

In the context of antimicrobial activity, the nature of the substituent on the thiazole ring plays a critical role. For example, in a series of 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov Conversely, for other related compounds, a chloro substituent was responsible for antibacterial activity, while a bromo substituent led to inactivation. nih.gov

For anticancer activity, SAR studies of certain 2-aminothiazole derivatives revealed that the presence of a phenyl group at the C4-position of the thiazole ring had a notable effect on potency. mdpi.com In another study on thiazole derivatives, it was found that the introduction of different substitutions on a benzylidene moiety attached to the thiazole core could either increase or decrease the cytotoxic activity against cancer cell lines. Specifically, compound 4c in the studied series, which contained a particular substitution pattern, was found to be the most active derivative. mdpi.com

The following table presents SAR findings for a series of antimicrobial thiazole derivatives:

Compound SeriesPosition of SubstitutionFavorable Substituent for ActivityBiological ActivityReference
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles4-position of thiazolep-bromophenylAntifungal, Antituberculosis nih.gov
4-(p-halophenyl)-thiazolyl derivatives4-position of thiazoleChloroAntibacterial nih.gov

Role of Core Thiazole Structure and Side Chains

The thiazole nucleus is considered a vital pharmacophore in many biologically active compounds. globalresearchonline.net Its aromaticity and ability to participate in various interactions contribute to its role in drug design. medmedchem.com The sulfur and nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors and coordinating sites for metal ions, which can be important for interaction with biological targets.

The core thiazole structure often serves as a scaffold to which various side chains can be attached to modulate biological activity. For example, in a study of multi-heterocyclic molecules, it was found that at least two sequentially linked thiazole rings were necessary for cytotoxic activity, highlighting the importance of the core structural arrangement. nih.gov

Furthermore, the linkage of the thiazole ring to other heterocyclic systems can lead to compounds with enhanced biological profiles. The combination of a thiazole ring with other heterocycles like pyrazoline has been a successful strategy in the development of potent antimicrobial agents. nih.gov The nature of the linker between the thiazole core and its side chains can also influence activity.

The following table summarizes the importance of the core thiazole structure and side chains in biological activity:

Core Structure/Side Chain FeatureObservationBiological ActivityReference
Sequentially linked thiazolesRequirement of at least two linked thiazolesCytotoxicity nih.gov
Thiazole linked to pyrazolineCombination of heterocyclic ringsAntimicrobial nih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of 2-(ethylthio)thiazole and its derivatives is an active area of research, with a focus on developing more efficient, sustainable, and versatile methods. Traditional approaches are being refined, and new strategies are emerging to meet the demands of modern chemistry.

Green Chemistry Approaches: In recent years, there has been a significant shift towards "green" synthetic routes for thiazole (B1198619) derivatives. semanticscholar.org These methods aim to reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Methodologies such as microwave-assisted synthesis and ultrasound-assisted reactions are being explored to shorten reaction times, increase yields, and reduce energy consumption. semanticscholar.orgnih.gov The use of environmentally benign solvents like water and recyclable catalysts is also a key feature of these green approaches. epu.edu.iqtcichemicals.com

Catalytic Systems: Modern synthetic methods increasingly rely on sophisticated catalytic systems to achieve high efficiency and selectivity. For the synthesis of thioether-substituted thiazoles, the development of novel catalysts for C-S bond formation is crucial. chemimpex.comnih.gov Research is ongoing to discover new metal-based and organocatalysts that can facilitate the introduction of the ethylthio group onto the thiazole ring under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of fine chemicals and pharmaceuticals. nih.gov This technology offers several advantages over traditional batch processes, including improved safety, better process control, and scalability. The application of flow chemistry to the synthesis of 2-(alkylthio)thiazoles could enable more efficient and automated production. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyAdvantagesDisadvantages
Conventional Synthesis Well-established proceduresOften requires harsh conditions, long reaction times, and stoichiometric reagents
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yieldsSpecialized equipment required, potential for localized overheating
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transferSpecialized equipment required, potential for radical formation
Flow Chemistry High throughput, precise control over reaction parameters, enhanced safetyHigh initial investment, potential for clogging
Green Catalysis Use of non-toxic and recyclable catalysts, milder reaction conditionsCatalyst development can be challenging and costly

Exploration of New Applications in Emerging Technologies

The unique structural and electronic properties of 2-(ethylthio)thiazole make it a candidate for various applications in cutting-edge technologies. Researchers are actively exploring its potential beyond its traditional uses.

Materials Science and Organic Electronics: Thiazole-containing compounds are being investigated for their potential as organic semiconductors. semanticscholar.orgnih.govresearchgate.net The electron-accepting nature of the thiazole ring, combined with the possibility of tuning its electronic properties through substitution, makes these compounds attractive for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.net The introduction of the ethylthio group can influence the material's packing and electronic characteristics, potentially leading to improved device performance.

Polymer Science: The living polymerization of related compounds like 2-ethylthio-2-oxazoline to form polythiocarbamates opens up possibilities for creating novel polymers with tailored properties. nih.gov Such polymers could find applications in various fields, including biomaterials and advanced coatings. The development of polymers incorporating the 2-(ethylthio)thiazole moiety is a promising area for future research. rsc.orgcedarville.edu

Corrosion Inhibition: Thiazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. nih.goveurjchem.comscispace.comresearchgate.net The heteroatoms (nitrogen and sulfur) in the thiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. nih.goveurjchem.com The ethylthio group can further enhance this protective effect. Research in this area could lead to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications.

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. epu.edu.iqniscpr.res.inmdpi.comdistantreader.org For 2-(ethylthio)thiazole and its derivatives, DFT can be employed to understand the influence of the ethylthio group on the electronic properties of the thiazole ring, predict its reactivity in various chemical transformations, and calculate its spectroscopic properties. epu.edu.iqniscpr.res.inmdpi.com This information is invaluable for designing new synthetic routes and for understanding the mechanism of action in various applications. physchemres.org

Molecular Docking and QSAR: In the context of drug discovery and biochemistry, molecular docking simulations are used to predict the binding affinity and orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govnih.govmdpi.comphyschemres.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. physchemres.org These computational techniques can be applied to the rational design of novel 2-(ethylthio)thiazole derivatives with enhanced biological activities, for example, as enzyme inhibitors or antimicrobial agents. nih.govnih.govbris.ac.ukresearchgate.netresearchgate.net

Table 2: Applications of Computational Methods in the Study of Thiazole Derivatives

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic propertiesUnderstanding of molecular orbitals (HOMO/LUMO), charge distribution, and reaction mechanisms
Molecular Docking Prediction of binding modes and affinities to biological targetsIdentification of key interactions for rational drug design
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activityDevelopment of predictive models for designing more potent compounds
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and stability of molecules and their complexesUnderstanding conformational changes and binding stability over time

Interdisciplinary Research with Material Science and Biochemistry

The future of research on 2-(ethylthio)thiazole lies in interdisciplinary collaborations that bridge the gap between chemistry, materials science, and biochemistry.

Biomaterials: The intersection of polymer science and biochemistry offers opportunities for the development of novel biomaterials. Polymers derived from or functionalized with 2-(ethylthio)thiazole could be designed to have specific biocompatibility, biodegradability, and drug-release properties. Such materials could find applications in tissue engineering, medical implants, and drug delivery systems.

Bioelectronics: The field of bioelectronics seeks to interface electronic devices with biological systems. The semiconductor properties of thiazole-based materials, coupled with their potential for biological activity, make them interesting candidates for the development of biosensors and other bioelectronic devices. Research in this area could lead to new diagnostic tools and therapeutic technologies.

Medicinal Chemistry and Agrochemicals: The established biological activity of many thiazole derivatives provides a strong foundation for further research in medicinal chemistry and agrochemicals. chemimpex.comkuey.netnih.govglobalresearchonline.netdergipark.org.trmdpi.com Interdisciplinary studies combining synthetic chemistry, computational modeling, and biological screening are essential for the discovery and development of new drugs and crop protection agents based on the 2-(ethylthio)thiazole scaffold. nih.govresearchgate.netresearchgate.net

Conclusion

Summary of Key Research Findings

While specific research on Thiazole (B1198619), 2-(ethylthio)- is not extensively documented in publicly available literature, a summary of key findings can be extrapolated from the well-established chemistry of the thiazole nucleus and related 2-alkylthio-thiazole derivatives.

The synthesis of thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a conventional and widely modified method. nih.gov This typically involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For 2-alkylthio-thiazoles, synthetic routes often involve the S-alkylation of a 2-mercaptothiazole (B1225461) precursor. The reactivity of the thiazole ring is characterized by the acidic proton at the C-2 position, making it a key site for functionalization. nih.gov However, in the case of 2-(ethylthio)thiazole, this position is already substituted. Electrophilic substitution reactions on the thiazole ring generally occur at the C5 position. pharmaguideline.com

From a biological perspective, the thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of activities. globalresearchonline.netnih.govresearchgate.net Thiazole derivatives have been extensively investigated and have shown significant potential as:

Anticancer agents: Many thiazole-containing compounds have demonstrated potent antitumor activity against various cancer cell lines. nih.govijper.org

Antimicrobial agents: The thiazole nucleus is a key component in a variety of antibacterial and antifungal compounds. ijper.orgmdpi.com

Anti-inflammatory agents: Several thiazole derivatives have exhibited significant anti-inflammatory properties. globalresearchonline.net

Antioxidant agents: The heterocyclic nature of the thiazole ring can contribute to the antioxidant capacity of its derivatives. nih.gov

Antitubercular agents: Thiazole derivatives have shown promise in the development of new treatments for tuberculosis. dergipark.org.tr

The ethylthio group at the 2-position will modulate the electronic properties and lipophilicity of the thiazole core, which in turn can influence its biological activity and pharmacokinetic profile.

Broader Implications for Chemical and Biological Sciences

The study of Thiazole, 2-(ethylthio)- and its derivatives has broader implications for both chemical and biological sciences. The thiazole scaffold's versatility makes it a valuable building block in synthetic organic chemistry. slideshare.net Understanding the influence of the 2-ethylthio substituent on the reactivity and properties of the thiazole ring can inform the design of novel synthetic methodologies and the creation of new functional materials.

In the realm of medicinal chemistry and drug discovery, Thiazole, 2-(ethylthio)- represents a template for the development of new therapeutic agents. The diverse biological activities associated with the thiazole ring suggest that derivatives of 2-(ethylthio)thiazole could be explored for a multitude of therapeutic applications. researchgate.netnih.gov The ability to modify the ethylthio group and other positions on the thiazole ring allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets.

Furthermore, the exploration of compounds like Thiazole, 2-(ethylthio)- contributes to the broader understanding of structure-activity relationships (SAR). By systematically studying how modifications to the thiazole core, such as the introduction of the 2-ethylthio group, affect biological activity, researchers can develop more predictive models for drug design.

Unanswered Questions and Future Perspectives

Despite the extensive research on the thiazole class of compounds, there are still many unanswered questions specifically regarding Thiazole, 2-(ethylthio)-. Future research in this area could focus on several key aspects:

Detailed Biological Profiling: A comprehensive screening of Thiazole, 2-(ethylthio)- and its derivatives against a wide range of biological targets is warranted. This could uncover novel therapeutic applications that have not yet been explored.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies would be crucial to understand how these compounds exert their effects at a molecular level.

Development of Novel Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods for Thiazole, 2-(ethylthio)- and its analogs would be highly beneficial for further research and potential commercial applications. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of 2-(ethylthio)thiazole derivatives, by modifying other positions on the thiazole ring, would provide valuable insights for the rational design of more potent and selective compounds.

Exploration in Materials Science: The unique electronic properties of the thiazole ring suggest that derivatives of Thiazole, 2-(ethylthio)- could have applications in materials science, for example, as components of organic electronic materials or functional polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.